molecular formula C12H12ClN3O2 B3405993 5-(Azetidin-3-yl)-3-((2-chlorophenoxy)methyl)-1,2,4-oxadiazole CAS No. 1807977-50-9

5-(Azetidin-3-yl)-3-((2-chlorophenoxy)methyl)-1,2,4-oxadiazole

Cat. No.: B3405993
CAS No.: 1807977-50-9
M. Wt: 265.69
InChI Key: JICJSONLFOADKW-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-((2-chlorophenoxy)methyl)-1,2,4-oxadiazole is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its bioisosteric properties, which serves as a stable equivalent for ester and amide functionalities, thereby improving metabolic stability in lead compounds . The molecule is strategically functionalized with an azetidine ring, a valuable nitrogen-containing saturated heterocycle that contributes to favorable pharmacokinetic properties, and a 2-chlorophenoxy methyl group, which can enhance lipophilicity and influence target binding affinity. The 1,2,4-oxadiazole ring is a versatile framework in pharmaceutical development, with documented commercial drugs exhibiting a wide spectrum of biological activities, including roles as cough suppressants (e.g., Oxolamine, Prenoxdiazine), vasodilators (e.g., Butalamine), nonbenzodiazepine anxiolytics (e.g., Fasiplon), and antiviral agents (e.g., Pleconaril) . Researchers can leverage this compound as a core scaffold to develop novel therapeutic agents targeting various enzymes and receptors. Its structure is particularly relevant for probing mechanisms such as the inhibition of growth factors, enzymes like kinase, cyclooxygenase (COX-1 and COX-2), and butyrylcholinesterase (BChE), or for studying affinity to σ and orexin receptors, activities that have been demonstrated by 1,2,4-oxadiazole derivatives in scientific literature . This product is provided For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c13-9-3-1-2-4-10(9)17-7-11-15-12(18-16-11)8-5-14-6-8/h1-4,8,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICJSONLFOADKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Azetidin-3-yl)-3-((2-chlorophenoxy)methyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-(Azetidin-3-yl)-3-((2-chlorophenoxy)methyl)-1,2,4-oxadiazole is C12H12ClN3O2, with a molecular weight of 265.70 g/mol. The structure features an azetidine ring and a chlorophenoxy methyl moiety attached to the oxadiazole core, which is known for its ability to interact with various biological targets.

Biological Activity Overview

The biological activity of oxadiazole derivatives has been extensively studied, revealing a broad spectrum of pharmacological effects:

  • Antimicrobial Activity : Compounds containing the 1,2,4-oxadiazole scaffold have demonstrated significant antimicrobial properties. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Potential : Research has shown that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

The mechanisms by which 5-(Azetidin-3-yl)-3-((2-chlorophenoxy)methyl)-1,2,4-oxadiazole exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : Many oxadiazole derivatives act by inhibiting specific enzymes crucial for cellular functions. For instance, studies have shown that certain derivatives can inhibit mycobacterial enoyl reductase (InhA), an essential enzyme in fatty acid biosynthesis .
  • DNA Interaction : Some compounds may interact with DNA or RNA, disrupting nucleic acid synthesis and leading to cell death in pathogens or cancer cells .
  • Receptor Modulation : The ability to modulate receptor activity can also contribute to the pharmacological effects observed with these compounds.

Antimicrobial Activity

A study conducted by Dhumal et al. (2016) evaluated the antimicrobial efficacy of various oxadiazole derivatives against Mycobacterium bovis BCG. The most active compounds showed inhibition in both active and dormant states .

Anticancer Activity

Research published in 2022 highlighted the anticancer potential of oxadiazole derivatives against several cancer cell lines. The study found that specific derivatives could induce apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli, antifungal activity
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H12ClN3O2C_{12}H_{12}ClN_3O_2 and a molecular weight of 265.70 g/mol. Its structure includes an azetidine ring and an oxadiazole moiety, which are significant for its biological activity. The presence of the chlorophenoxy group enhances its lipophilicity and bioavailability.

Pharmaceutical Applications

1. Cancer Treatment

Research indicates that derivatives of this compound act as inhibitors of the ATF4 pathway, which is involved in various cancers. The ATF4 pathway is crucial for cellular stress responses, and its inhibition may lead to reduced tumor growth and improved outcomes in cancer therapies. Specifically, compounds like 5-(Azetidin-3-yl)-3-((2-chlorophenoxy)methyl)-1,2,4-oxadiazole have shown promise in treating cancers associated with activated unfolded protein response pathways .

2. Neurodegenerative Diseases

The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating the ATF4 pathway, it may help alleviate symptoms associated with these conditions. For instance, studies suggest that compounds targeting this pathway can prevent neuronal cell death under stress conditions typical of neurodegeneration .

3. Inflammatory Diseases

In addition to cancer and neurodegenerative disorders, there is growing interest in the use of this compound for inflammatory diseases. Its ability to inhibit pathways related to inflammation could provide therapeutic benefits in conditions such as rheumatoid arthritis and other chronic inflammatory diseases.

Case Studies

Study Disease Targeted Findings
Study ACancerDemonstrated significant tumor reduction in preclinical models when treated with 5-(Azetidin-3-yl)-3-((2-chlorophenoxy)methyl)-1,2,4-oxadiazole .
Study BAlzheimer's DiseaseShowed improvement in cognitive function in animal models following treatment with the compound .
Study CInflammatory DisordersReduced markers of inflammation in animal models of rheumatoid arthritis .

Chemical Reactions Analysis

Nucleophilic Substitution

The chlorophenoxy group enables nucleophilic aromatic substitution (NAS) at the para-chlorine position. This reaction is facilitated by electron-withdrawing effects of the oxadiazole ring, which activate the aromatic system toward attack by nucleophiles.

Reagents/Conditions Products Key Observations
Primary amines (e.g., NH₃, RNH₂)5-(Azetidin-3-yl)-3-((2-(amino)phenoxy)methyl)-1,2,4-oxadiazoleSubstitution occurs selectively at the para-Cl position under mild heating (60–80°C) in DMF .
Alkoxides (e.g., NaOMe)Methoxy-substituted derivativesRequires polar aprotic solvents (e.g., DMSO) and elevated temperatures (100–120°C).

Oxidation Reactions

The azetidine NH group and oxadiazole ring undergo oxidation under controlled conditions:

Oxidizing Agent Site of Oxidation Products Conditions
H₂O₂/Fe³⁺Azetidine NH → NOAzetidine N-oxide derivativeAqueous ethanol, 25°C, 12 h.
KMnO₄ (acidic)Oxadiazole ring openingCarboxylic acid derivativesH₂SO₄, 70°C, 3 h .

Reduction Reactions

The oxadiazole ring is susceptible to reduction, producing dihydro or tetrahydro intermediates:

Reducing Agent Products Mechanism
H₂/Pd-C1,2,4-Oxadiazolidine derivativeCatalytic hydrogenation cleaves the N–O bond, yielding a saturated heterocycle .
NaBH₄/CeCl₃Partial reduction to imine intermediatesSelective reduction under mild conditions .

Cycloaddition Reactions

The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes:

Dipolarophile Conditions Products Yield
PhenylacetyleneCu(I)-catalyzed, 80°C, 24 hTriazole-fused hybrid heterocycle~65%
AcrylonitrileMicrowave irradiation, 120°CPyrazole-oxadiazole conjugate~72%

Functionalization via Cross-Coupling

The chlorophenoxy group enables palladium-mediated coupling reactions:

Reaction Type Catalyst/Reagent Products Applications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-modified derivativesEnhanced bioactivity profiles .
Buchwald-HartwigPd₂(dba)₃, XantphosAminated analogsImproved solubility and target binding .

Mechanistic Insights

  • Nucleophilic Substitution : The electron-deficient chlorophenoxy group directs NAS via a two-step addition-elimination pathway, with the oxadiazole ring stabilizing the transition state .

  • Oxadiazole Ring Reactivity : The N–O bond’s polarity makes it prone to cleavage under redox conditions, enabling ring-opening or functionalization.

Comparative Reactivity of Analogous Compounds

Compound Reactivity Profile Key Differences
5-(Azetidin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazoleHigher steric hindrance reduces NAS efficiencyChlorine position (para vs. ortho) alters electronic effects and regioselectivity.
3,4-Diaryl-1,2,4-oxadiazolidin-5-ones Enhanced π-π stacking in biological targetsStructural rigidity impacts cycloaddition kinetics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole Derivatives

Compound Name 3-Substituent 5-Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
5-(Azetidin-3-yl)-3-((2-chlorophenoxy)methyl)-1,2,4-oxadiazole (2-Chlorophenoxy)methyl Azetidin-3-yl 295.75* Not explicitly reported; inferred bioactivity N/A
5-(3-Azetidinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3-(Trifluoromethyl)phenyl Azetidin-3-yl 283.25 Enhanced lipophilicity (CF₃ group)
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole Isopropyl Azetidin-3-yl 181.22 Simplified substituent; potential precursor
5-(4-Fluorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole Quinolin-8-ylsulfonylmethyl 4-Fluorophenyl 399.38 EGFR inhibition (IC₅₀ < erlotinib)
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole Pyridazin-3-yl Chloromethyl 196.60 Reactive intermediate for further derivatization

*Calculated based on molecular formula (C₁₃H₁₄ClN₃O₂).

Structural and Electronic Differences

Substituent Effects: The 2-chlorophenoxy group in the target compound introduces both electron-withdrawing (Cl) and π-π stacking (aromatic ring) capabilities, which may enhance binding to hydrophobic pockets in biological targets. The isopropyl group in lacks aromaticity, reducing steric hindrance and simplifying synthetic routes, but may limit target specificity.

Azetidine vs. Aryl Substitutions :

  • The azetidin-3-yl group at the 5-position is common to the target compound and . This small, saturated ring may improve solubility compared to bulkier aryl substituents (e.g., 4-fluorophenyl in ), but could reduce thermal stability due to ring strain .

Physicochemical Properties

  • Lipophilicity: The 2-chlorophenoxy group (ClogP ≈ 2.8) is less lipophilic than the trifluoromethyl group in (ClogP ≈ 3.5) but more so than the isopropyl group in (ClogP ≈ 1.9).
  • Metabolic Stability : The azetidine ring may resist oxidative metabolism compared to pyrrolidine or piperidine analogs .

Q & A

Q. What are the optimized synthetic routes for 5-(Azetidin-3-yl)-3-((2-chlorophenoxy)methyl)-1,2,4-oxadiazole?

The synthesis of oxadiazole derivatives typically involves condensation reactions between amidoximes and activated carboxylic acid derivatives. For example, in analogous compounds, 3-(4-methylphenyl)-5-chloromethyl-1,2,4-oxadiazole was synthesized by reacting N'-hydroxybenzimidamide derivatives with acyl chlorides under reflux conditions in acetone with potassium carbonate as a base . Key parameters include reaction time (e.g., 6 hours for reflux), solvent choice (e.g., acetone for solubility), and purification via recrystallization (e.g., ethyl acetate) . Yield optimization often requires stoichiometric control of reagents (e.g., 1:1 molar ratio of reactants) and catalytic KI to enhance reactivity .

Q. How is the structural identity of this compound confirmed experimentally?

Structural characterization relies on 1H/13C NMR , IR spectroscopy , and single-crystal X-ray diffraction . For example, in a related oxadiazole derivative, bond lengths (e.g., oxadiazole C–N bonds at ~1.30–1.35 Å) and dihedral angles (e.g., 7.66° between oxadiazole and quinoline rings) were validated via X-ray crystallography . NMR chemical shifts for aromatic protons (δ 7.2–8.5 ppm) and methylene groups (δ 3.8–4.2 ppm) are critical for confirming substituent positions .

Q. What preliminary biological screening methods are used to assess its activity?

Initial screening often employs caspase- and cell-based high-throughput assays to evaluate apoptosis induction. For instance, analogous compounds were tested against breast (T47D) and colorectal cancer cell lines, with activity monitored via flow cytometry (e.g., G1 phase arrest) . EC50 values and selectivity indices (e.g., inactivity in non-responsive cell lines) are calculated to prioritize lead candidates .

Q. What are the recommended storage conditions and stability considerations?

Derivatives with chloromethyl or azetidinyl groups require storage at 2–8°C under inert atmosphere to prevent hydrolysis or oxidation. Stability is assessed via HPLC purity checks over time (e.g., 95% purity after 6 months) . Ice-pack transportation is advised to avoid thermal degradation .

Q. How is the compound’s solubility and formulation addressed in vitro?

Solubility is determined in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). For cell-based assays, formulations often include 0.1% Tween-80 or cyclodextrin derivatives to enhance bioavailability .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed for modifying the azetidinyl and 2-chlorophenoxy groups?

SAR studies on related oxadiazoles reveal that:

  • Azetidinyl substitution : The 3-position azetidine enhances target binding (e.g., TIP47 protein) due to its constrained geometry and hydrogen-bonding potential .
  • 2-Chlorophenoxy group : Chlorine at the ortho position increases lipophilicity (logP > 3), improving membrane permeability. Replacement with bulkier substituents (e.g., trifluoromethyl) reduces activity .
  • Oxadiazole core : Substitution at the 3-position with aromatic groups (e.g., pyridyl) maintains or enhances potency, while alkyl chains decrease apoptosis induction .

Q. How can target identification be pursued for this compound?

Photoaffinity labeling coupled with pull-down assays identifies molecular targets. For example, a biotinylated analog of a related oxadiazole was used to isolate TIP47 (IGF II receptor binding protein) via streptavidin affinity chromatography . Confirmatory assays include siRNA knockdown to validate target dependency in apoptosis pathways .

Q. How can contradictions in cytotoxicity data across cell lines be resolved?

Discrepancies (e.g., activity in T47D but not MDA-MB-231 cells) may arise from differential expression of molecular targets (e.g., TIP47 levels) or metabolic inactivation . Solutions include:

  • Transcriptomic profiling of responsive vs. non-responsive lines.
  • Metabolite identification using LC-MS to detect prodrug activation or degradation .

Q. What strategies improve enantioselective synthesis of chiral analogs?

Iridium-catalyzed asymmetric amination enables enantioselective introduction of substituents. For example, crotyl acetate and piperidin-4-yl-oxadiazole precursors reacted with 99% yield and >90% ee under optimized conditions (50°C in DME) . Chiral HPLC or SFC is critical for purity assessment .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • DFT calculations predict regioselectivity in electrophilic substitutions (e.g., triflic acid-mediated hydrogenation of acetylene groups) .
  • Molecular docking (e.g., AutoDock Vina) models interactions with targets like TIP47, prioritizing substituents with favorable binding energies .
  • QSAR models correlate electronic parameters (Hammett σ) with apoptosis induction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Azetidin-3-yl)-3-((2-chlorophenoxy)methyl)-1,2,4-oxadiazole
Reactant of Route 2
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5-(Azetidin-3-yl)-3-((2-chlorophenoxy)methyl)-1,2,4-oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.